molecular formula C5H5BrO3 B1278196 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one CAS No. 80715-22-6

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

Cat. No.: B1278196
CAS No.: 80715-22-6
M. Wt: 193 g/mol
InChI Key: GWFALVUXAGYMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one is an organic compound that features a bromomethyl group attached to a dioxolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one typically involves the bromination of a precursor compound. One common method involves the bromination of 5-methyl-1,3-dioxol-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The dioxolone ring provides stability and can undergo ring-opening reactions under specific conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-(Bromomethyl)benzophenone
  • 4-(Bromomethyl)pyridine hydrobromide

Comparison

Compared to similar compounds, 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one is unique due to the presence of the dioxolone ring, which imparts distinct chemical properties and reactivity. The compound’s stability and reactivity make it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-(bromomethyl)-5-methyl-1,3-dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFALVUXAGYMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444679
Record name 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80715-22-6
Record name 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80715-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 403 mg of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one and 525 mg of sodium bromide was added 0.8 ml of anhydrous N,N-dimethylformamide, followed by at room temperature for 1.5 hours. To the reaction solution was added 1.2 ml anhydrous acetone, the mixture was further stirred at room temperature for 1 hour, and then insolubles were removed by filtration. Insolubles were washed three times with 0.8 ml of anhydrous acetone, and the resulting pale yellow solution was used in the next reaction.
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,5-Dimethyl-1,3-dioxolene-2-one (11.4 g) was mixed with N-bromosuccinimide (19.6 g) and 2,2-azobis(2-methylpropionitrile) (0.5 g) in freshly distilled carbon tetrachloride (350 mL) and refluxed for 6 hours under an argon atmosphere. The reaction mixture was cooled in an ice bath after reflux and the precipitate formed was filtered off. The tiltrate was washed with water and brine, and dried over sodium sulfate. The solvent was evaporated to yield a yellow oil (20.54 g) which was distilled to obtain the pure monobromomethyl compound as a light yellow oil (11.86 g, 54%), bp 93° C. at 0.45 mm; 1H NMR (CDCl3) δ2.15 (s, 3H), 4.21 (S, 2H); IR (film) 1820, 1728, 1392, 1201, 1236, 768 cm-1.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

2.08 g of 4,5-dimethyl-1,3-dioxol-2-one was dissolved in 24 mL of benzene, to which 3.25 g of N-bromosuccinimide and 86 mg of 2,2′-azobis(isobutyronitrile) were added at room temperature, and this mixture was stirred for 30 minutes while heating it under reflux. The reaction mixture was cooled to room temperature, and consequently, a solution of 4-bromomethyl-5-methyl-1,3-dioxol-2-one in benzene was obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
86 mg
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

3.42 g of 4,5-dimethyl-1,3-dioxolen-2-one [compound of formula (III') in which R is methyl, prepared in accordance with the procedure described in Tetrahedron Letters, pages 1701-1704, (1972)] was dissolved in 150 ml of carbon tetrachloride. To the solution were added 5.34 g of N-bromosuccinimide and a catalytic amount of α,α'-azobisisobutyronitrile. The mixture was heated under reflux for 15 minutes. The reaction mixture was cooled with ice, and the insoluble materials were removed by filtration. The filtrate was concentrated under reduced pressure to give a syrupy residue. The residue was distilled under reduced pressure, and a fraction having a boiling point of 115° to 120° C./5 mmHg was recovered. Thus, 4.2 g (yield 73%) of the captioned compound having the following properties was obtained as a colorless liquid.
Quantity
3.42 g
Type
reactant
Reaction Step One
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.34 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
73%

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one
Reactant of Route 3
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one
Reactant of Route 4
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one
Customer
Q & A

Q1: What is the role of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one in the synthesis of NM441, an antibacterial agent?

A1: this compound (DMDO-Br) serves as an electrophilic reagent in the synthesis of NM441. It reacts with a secondary amine, 1-substituted piperazine (NM394), through nucleophilic substitution. [] The bromine atom in DMDO-Br is replaced by the piperazine nitrogen, forming a tertiary amine. This tertiary amine is a crucial intermediate in the multi-step synthesis of the final NM441 compound. [] You can find more details about this reaction in the paper "Studies on Synthesis of Antibacterial Agent (NM441). I. Kinetics and Mechanism of the Reaction of this compound with 1-Substituted Piperazine (NM394)". []

Q2: What are some of the byproducts observed during the synthesis of NM441 using DMDO-Br and how are they formed?

A2: The reaction of DMDO-Br with NM394 can lead to the formation of unwanted byproducts alongside the desired tertiary amine. These include:

  • Quaternary ammonium salt: Formed by further reaction of the synthesized tertiary amine with DMDO-Br in a Menshutkin reaction. []
  • Ring-opened compound: Generated by nucleophilic attack of NM394 on the carbonyl carbon of DMDO-Br, causing ring opening. []
  • 1,2-adduct: Primarily formed through Michael addition of NM394 to the previously formed ring-opened compound. []

Q3: Can you elaborate on the use of DMDO-Br in the synthesis of Prulifloxacin?

A3: DMDO-Br is employed in the final stages of Prulifloxacin synthesis. [] The compound 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]-thiazeto[3,2-a]quinoline-3-carboxylic acid is reacted with DMDO-Br. [] While the specific reaction mechanism is not detailed in the provided abstract, it likely involves a nucleophilic substitution similar to the NM441 synthesis, where the carboxylic acid group reacts with DMDO-Br. [] This step highlights the versatility of DMDO-Br as a building block in synthesizing various fluoroquinolone antibiotics.

Q4: How is this compound synthesized?

A4: this compound (DMDO-Br) is synthesized by reacting 5-methyl-1,3-dioxol-2-one (DMDO) with bromine under UV irradiation. [] This reaction is highly dependent on specific reaction conditions. The successful formation of DMDO-Br can be confirmed using analytical techniques like 1H NMR and Mass Spectrometry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.